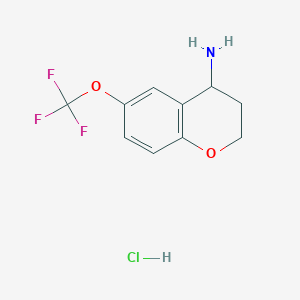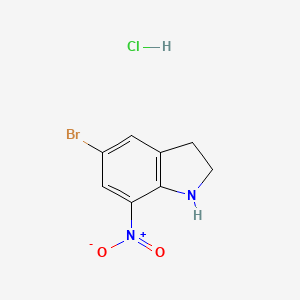
2-((6,7-Dimethoxy-2-methylquinolin-4-yl)oxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6,7-Dimethoxy-2-methylquinolin-4-yl)oxy)acetic acid is a chemical compound with the molecular formula C14H15NO5 and a molecular weight of 277.27 g/mol . This compound is known for its unique structure, which includes a quinoline core substituted with methoxy groups and an acetic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of 2-((6,7-Dimethoxy-2-methylquinolin-4-yl)oxy)acetic acid involves several steps. One common method includes the reaction of 6,7-dimethoxy-2-methylquinoline with chloroacetic acid in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-((6,7-Dimethoxy-2-methylquinolin-4-yl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives with additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but generally include modified quinoline derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
2-((6,7-Dimethoxy-2-methylquinolin-4-yl)oxy)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-((6,7-Dimethoxy-2-methylquinolin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The quinoline core can interact with enzymes and receptors, modulating their activity. The methoxy groups and acetic acid moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparación Con Compuestos Similares
2-((6,7-Dimethoxy-2-methylquinolin-4-yl)oxy)acetic acid can be compared with other similar compounds, such as:
6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]thio)acetic acid: This compound has a similar quinoline core but with different substituents, leading to distinct chemical and biological properties.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another related compound with a tetrahydroisoquinoline core, which exhibits different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetic acid moiety, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C14H15NO5 |
|---|---|
Peso molecular |
277.27 g/mol |
Nombre IUPAC |
2-(6,7-dimethoxy-2-methylquinolin-4-yl)oxyacetic acid |
InChI |
InChI=1S/C14H15NO5/c1-8-4-11(20-7-14(16)17)9-5-12(18-2)13(19-3)6-10(9)15-8/h4-6H,7H2,1-3H3,(H,16,17) |
Clave InChI |
FBHFRISXUWBOKS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=C(C(=CC2=N1)OC)OC)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one](/img/structure/B11848343.png)
![2-Chloro-N-(naphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B11848348.png)



![Hydrazinecarbothioamide, N,N-dimethyl-2-[1-(2-quinolinyl)ethyl]-](/img/structure/B11848368.png)







